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Compound of Interest

Compound Name: N-Boc-serinol

Cat. No.: B1682942 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of key synthetic intermediates is paramount.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for N-Boc-serinol (tert-butyl (1,3-

dihydroxypropan-2-yl)carbamate), a valuable building block in organic synthesis.

Introduction
N-Boc-serinol, with the chemical formula C₈H₁₇NO₄ and a molecular weight of 191.22 g/mol ,

is a protected amino alcohol widely utilized in the synthesis of complex molecules, including

pharmaceuticals and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group allows

for selective reactions at other functional sites of the molecule. Accurate and thorough

spectroscopic data is crucial for its identification, purity assessment, and quality control in

synthetic workflows. This guide consolidates available spectroscopic data and provides

standardized experimental protocols for its acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-serinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed complete NMR dataset for N-Boc-serinol is not

readily found, a Certificate of Analysis for a commercial sample indicates that the ¹H NMR
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spectrum is consistent with its chemical structure. Based on the known structure and general

principles of NMR spectroscopy, the expected chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectral Data for N-Boc-Serinol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.0-5.5 Broad Singlet 1H NH

~3.5-3.8 Multiplet 1H CH

~3.4-3.6 Multiplet 4H CH₂

~2.5-3.0 Broad Singlet 2H OH

1.45 Singlet 9H C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for N-Boc-Serinol

Chemical Shift (δ) ppm Assignment

~156-157 C=O (carbamate)

~79-80 C(CH₃)₃

~63-64 CH₂

~55-56 CH

~28-29 C(CH₃)₃

Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-serinol provides valuable information about its functional groups.

Table 3: IR Absorption Bands for N-Boc-Serinol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad O-H and N-H stretching

~2970-2850 Medium-Strong C-H stretching (aliphatic)

~1685 Strong C=O stretching (carbamate)

~1520 Strong
N-H bending and C-N

stretching

~1160 Strong C-O stretching

~1050 Strong C-O stretching (alcohol)

Data sourced from SpectraBase.[1]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of N-Boc-serinol.

Table 4: Mass Spectrometry Data for N-Boc-Serinol

m/z Ion

192.12 [M+H]⁺

214.10 [M+Na]⁺

136.08 [M-C₄H₉O]⁺

92.06 [M-Boc+H]⁺

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy
1. Sample Preparation:
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Dissolve 5-10 mg of N-Boc-serinol in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. Data Acquisition (¹H NMR):

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Typical acquisition parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

3. Data Acquisition (¹³C NMR):

Use the same instrument as for ¹H NMR.

Employ proton decoupling to simplify the spectrum.

Typical acquisition parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

4. Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid N-Boc-serinol directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

2. Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of N-Boc-serinol (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

Use a mass spectrometer equipped with an ESI source.

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
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Acquire the spectrum in positive ion mode.

Typical ESI source parameters:

Capillary voltage: 3-4 kV

Nebulizing gas pressure: 10-20 psi

Drying gas flow rate: 5-10 L/min

Drying gas temperature: 200-300 °C

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like N-Boc-serinol.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of N-Boc-
serinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://spectrabase.com/compound/LpQOMiEsbeg
https://www.benchchem.com/product/b1682942#spectroscopic-data-for-n-boc-serinol-nmr-ir-ms
https://www.benchchem.com/product/b1682942#spectroscopic-data-for-n-boc-serinol-nmr-ir-ms
https://www.benchchem.com/product/b1682942#spectroscopic-data-for-n-boc-serinol-nmr-ir-ms
https://www.benchchem.com/product/b1682942#spectroscopic-data-for-n-boc-serinol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

